2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine - 1248691-42-0

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

Catalog Number: EVT-1816312
CAS Number: 1248691-42-0
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of PF-04447943, a selective PDE9A inhibitor, highlights the use of parallel synthetic chemistry and structure-based drug design to incorporate the 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine moiety. [] This suggests that various synthetic routes, potentially involving reactions like nucleophilic aromatic substitution or cyclization reactions, may be employed to construct this molecule and its derivatives.

Chemical Reactions Analysis

For example, its incorporation into larger structures like AZD0530, a dual-specific c-Src/Abl kinase inhibitor, implies its involvement in reactions with other functional groups, potentially through alkylation, acylation, or other coupling strategies. [] Further investigation of its reactivity towards various reagents and reaction conditions could unveil its versatility as a building block for diverse chemical entities.

Mechanism of Action

For instance, PF-04447943, which incorporates the 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine moiety, exhibits procognitive activity in rodent models by selectively inhibiting PDE9A. [] This suggests that the incorporation of 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine into larger structures could confer specific binding affinities towards target proteins, influencing their activity and downstream signaling cascades.

Applications
  • Inhibitor Design: Several research papers highlight its presence in compounds designed to inhibit specific enzymes. Examples include:
    • PDE9A inhibitors: PF-04447943, incorporating 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine, demonstrates selective inhibition of PDE9A, making it a potential therapeutic agent for cognitive disorders. []
    • c-Src/Abl kinase inhibitors: AZD0530, containing this moiety, inhibits c-Src and Abl enzymes, indicating its potential use in cancer treatment. []
    • PDE10A inhibitors: While not explicitly mentioned, the paper discussing PDE10A inhibitors highlights the use of similar structural motifs, suggesting the potential application of 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine in this area. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [] PDE10A is primarily found in the brain and plays a role in regulating neuronal activity. [] Inhibition of PDE10A is being investigated as a potential therapeutic strategy for psychiatric disorders such as schizophrenia. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 acts as a selective PDE9A inhibitor, demonstrating procognitive activity in rodent models and stabilizing synapses in a mouse model of amyloid precursor protein (APP) overexpression. [] It elevates cGMP levels in the brain and cerebrospinal fluid (CSF), suggesting therapeutic potential for cognitive disorders by modulating cGMP signaling. []
  • Relevance: While structurally distinct from 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine, PF-04447943 shares the crucial tetrahydro-2H-pyran-4-yl group linked to a pyrimidine ring. [] It also incorporates a pyrimidine ring within its substituent, further highlighting the significance of this structural motif in designing compounds with biological activity related to the central nervous system.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 acts as a novel third-generation PDE4 inhibitor with a potentially improved therapeutic index compared to earlier generation inhibitors. [] It displays anti-inflammatory effects by inhibiting LPS-induced tumor necrosis factor-α production and pulmonary neutrophilia in rats. [] The improved therapeutic index suggests a better balance between efficacy and emetic side effects. []
  • Relevance: This compound shares the tetrahydro-2H-pyran-4-yl group directly attached to a nitrogen atom with 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine. This structural similarity, even in the context of different core heterocycles, suggests a potential role of this group in influencing pharmacological properties or binding interactions. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 displays high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes. [] Its potent inhibition of these enzymes translates into significant anti-tumor activity in preclinical models, suggesting therapeutic potential against various cancers. []
  • Relevance: Although structurally distinct from 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine, AZD0530 shares the common element of a tetrahydro-2H-pyran-4-yl group, highlighting its recurring presence in diverse pharmaceutical agents. [] Understanding the influence of this group on the overall molecular properties of AZD0530 can offer insights into its pharmacological profile.

Properties

CAS Number

1248691-42-0

Product Name

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

IUPAC Name

2-(oxan-4-yl)pyrimidin-5-amine

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4,10H2

InChI Key

SLVLBLHKCJGWAR-UHFFFAOYSA-N

SMILES

C1COCCC1C2=NC=C(C=N2)N

Canonical SMILES

C1COCCC1C2=NC=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.